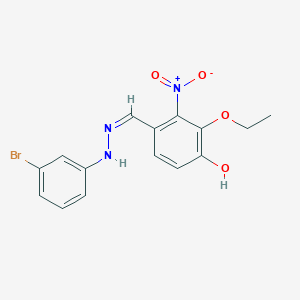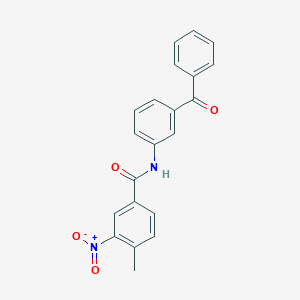![molecular formula C23H28ClN3O B6137633 2-(2-chloroisonicotinoyl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6137633.png)
2-(2-chloroisonicotinoyl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chloroisonicotinoyl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a spirocyclic compound that exhibits a range of biological activities, making it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of 2-(2-chloroisonicotinoyl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane is not fully understood, but it is thought to involve the modulation of various signaling pathways. The compound has been shown to inhibit the activity of several enzymes, including acetylcholinesterase, monoamine oxidase, and histone deacetylase. It has also been found to activate the Nrf2-ARE signaling pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
2-(2-chloroisonicotinoyl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane has been found to exhibit a range of biochemical and physiological effects. In cancer research, the compound has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. In Alzheimer's disease research, the compound has been found to reduce the levels of amyloid beta peptides and prevent their aggregation. In Parkinson's disease research, the compound has been shown to protect dopaminergic neurons from oxidative stress-induced damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(2-chloroisonicotinoyl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane in lab experiments is its broad range of biological activities. The compound has been found to exhibit activity against several diseases, making it a promising candidate for drug development. However, one of the limitations of using this compound is its low yield during synthesis. This can make it difficult to obtain sufficient quantities of the compound for use in experiments.
Zukünftige Richtungen
There are several future directions for the research on 2-(2-chloroisonicotinoyl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of interest is the exploration of the compound's activity against other diseases, such as diabetes and cardiovascular disease. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential as a drug candidate.
Synthesemethoden
The synthesis of 2-(2-chloroisonicotinoyl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane involves the reaction of 2-chloronicotinoyl chloride with 7-(3-phenylpropyl)-1,4-diazepane in the presence of triethylamine. The reaction proceeds through the formation of an amide intermediate, which is then cyclized to form the spirocyclic compound. The yield of the reaction is typically around 50%, and the purity of the product can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(2-chloroisonicotinoyl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane has been extensively studied for its potential in the treatment of various diseases. It has been shown to exhibit activity against cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, the compound has been found to inhibit the growth of several cancer cell lines, including breast, lung, and prostate cancer cells. In Alzheimer's disease research, the compound has been shown to inhibit the aggregation of amyloid beta peptides, which are thought to play a role in the development of the disease. In Parkinson's disease research, the compound has been found to protect dopaminergic neurons from oxidative stress-induced damage.
Eigenschaften
IUPAC Name |
(2-chloropyridin-4-yl)-[9-(3-phenylpropyl)-2,9-diazaspiro[4.5]decan-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN3O/c24-21-16-20(9-12-25-21)22(28)27-15-11-23(18-27)10-5-14-26(17-23)13-4-8-19-6-2-1-3-7-19/h1-3,6-7,9,12,16H,4-5,8,10-11,13-15,17-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJLJVPWGGAIQCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C2)C(=O)C3=CC(=NC=C3)Cl)CN(C1)CCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloroisonicotinoyl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-({3-[1-(3-pyridinylmethyl)-4-piperidinyl]-1-pyrrolidinyl}carbonyl)pyridine 1-oxide](/img/structure/B6137555.png)
![N-{[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl]methyl}nicotinamide](/img/structure/B6137560.png)
![8-[(3-fluorobenzyl)thio]-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one](/img/structure/B6137568.png)
![N-({1-[5-fluoro-2-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methyl)-3-phenylpropanamide](/img/structure/B6137571.png)
![2-butyl-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B6137573.png)
![N-[1-(4-ethoxyphenyl)ethyl]-4-fluorobenzamide](/img/structure/B6137577.png)
![N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B6137584.png)
![2-phenyl-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B6137593.png)
![N-{2-[(4-hydroxyphenyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6137603.png)
![2-[4-(pentyloxy)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B6137621.png)
![methyl 2-[(3,4-dihydro-2(1H)-isoquinolinylcarbonothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6137626.png)


